

Drimane Sesquiterpenoids: A Comparative Guide to Bioactivity

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Compound of Interest

Compound Name: *Drimane*

Cat. No.: *B1240787*

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Drimane sesquiterpenoids, a class of bicyclic natural products, exhibit a wide range of potent biological activities, making them compelling candidates for drug discovery and development. [1][2] Found in various organisms such as plants, fungi, and marine life, these compounds possess a characteristic decahydronaphthalene skeleton.[1] Their diverse chemical structures contribute to a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative overview of the bioactivity of representative **drimane** compounds, supported by published experimental data and detailed methodologies.

Quantitative Bioactivity Data of Drimane Sesquiterpenoids

The following tables summarize the in vitro efficacy of various **drimane** sesquiterpenoids across different biological activities. The data is presented as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), providing a quantitative comparison of their potency.

Table 1: Anticancer Activity of **Drimane** Sesquiterpenoids

| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|-----------------------------|-------------------|---------------------|---------------------|
| Polygodial | DU-145 (Prostate) | 71.4 ± 8.5 | [6] |
| PC-3 (Prostate) | 89.2 ± 6.8 | [6] | |
| MCF-7 (Breast) | 93.7 ± 9.1 | [6] | |
| Cinnamosmolide | A549 (Lung) | 1.4 - 8.3 | [6] |
| HeLa (Cervical) | 1.4 - 8.3 | [6] | |
| MGC-803 (Gastric) | 1.4 - 8.3 | [6] | |
| Asperflavinoid C | MCF-7 (Breast) | 10.0 | [7] |
| Ustusolate E | MCF-7 (Breast) | 10.0 | |
| HL-60 (Leukemia) | 8.0 | [7] | |
| L5178Y (Lymphoma) | 1.6 | [7] | [7] |
| PC-12 (Pheochromocytoma) | 19.3 | [7] | |
| HeLa (Cervical) | 15.8 | [7] | |

Table 2: Antimicrobial Activity of **Drimane** Sesquiterpenoids

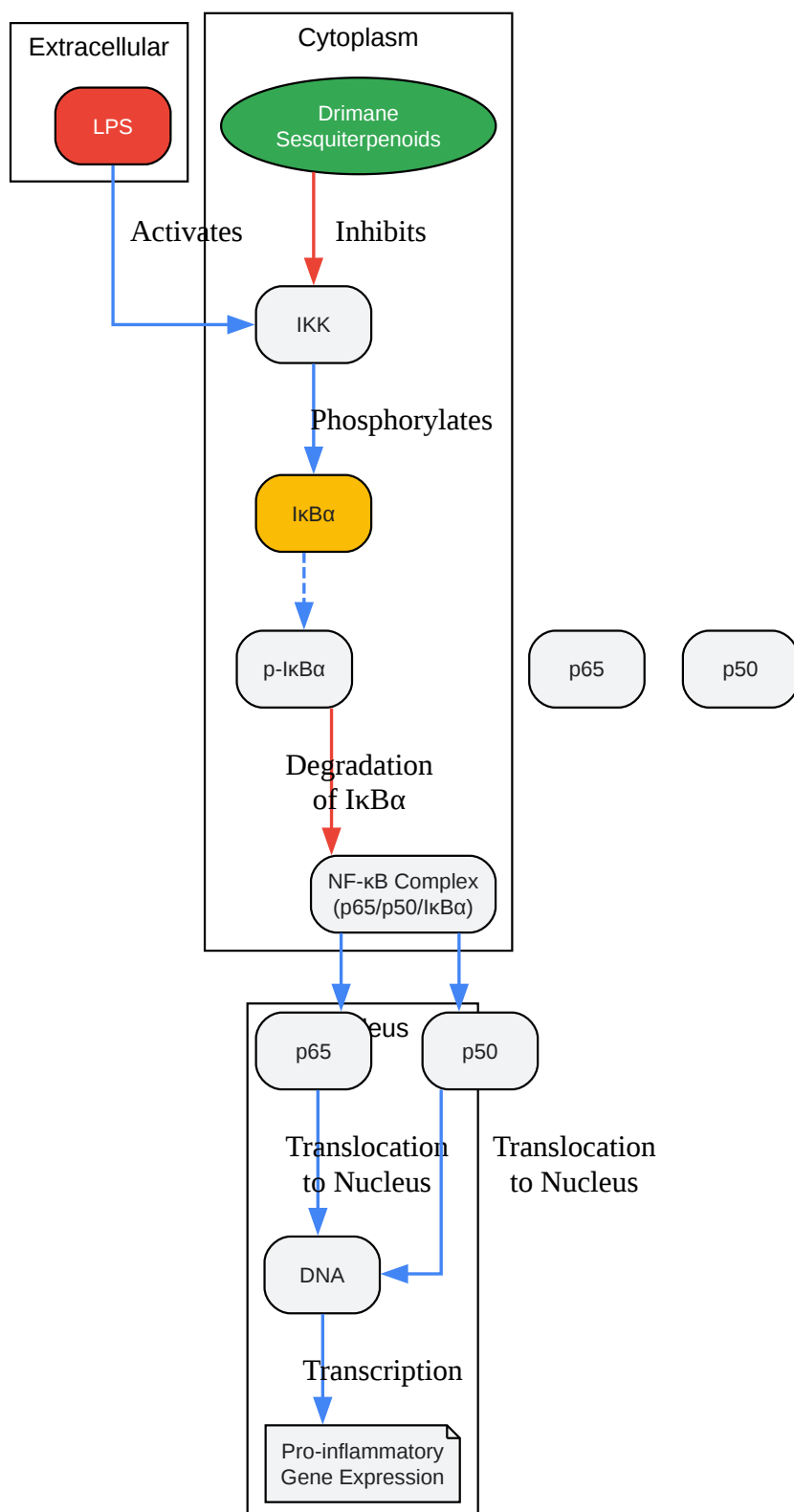
| Compound | Microorganism | MIC (μg/mL) | Reference |
|------------------------------|------------------------|---------------------|----------------------|
| Polygodial | Escherichia coli | 31.25 | [8] |
| Staphylococcus aureus (MRSA) | 7.80 | [8] | |
| Klebsiella pneumoniae | 32 | [9] | [9] |
| Enterococcus avium | 16 | [9] | |
| Isotadeonal | Antibacterial Activity | 2-10 | [10] |

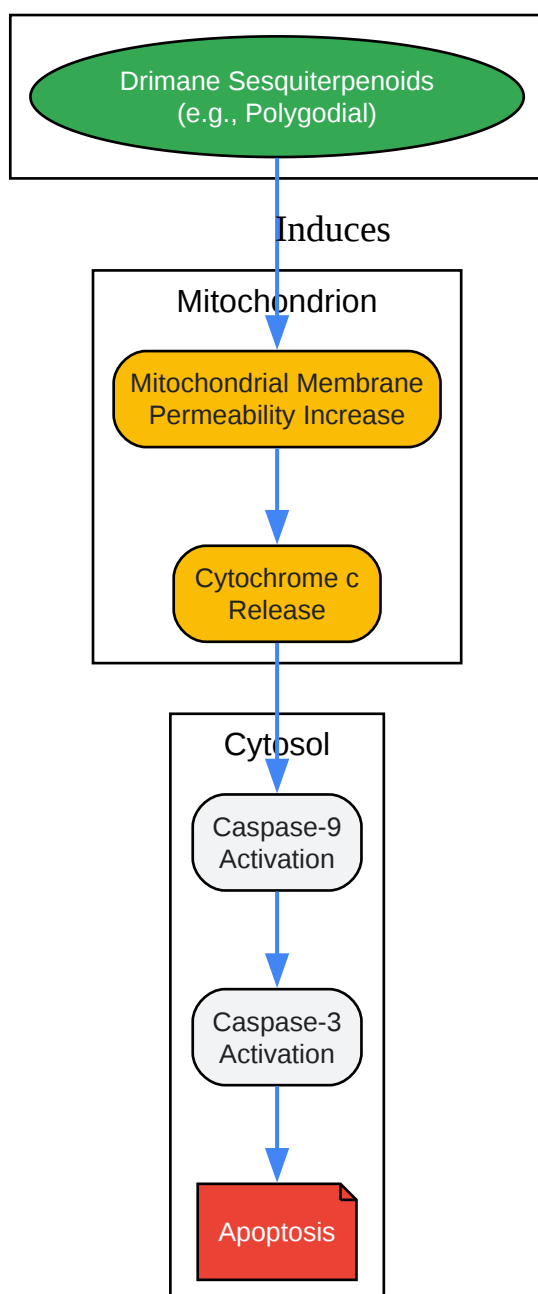
Table 3: Anti-inflammatory Activity of **Drimane** Sesquiterpenoids

| Compound | Assay | IC50 (μM) | Reference |
|--|-------------------------------|-----------|----------------------|
| Pyrrnoxin A derivative (Compound 2) | NO Production in BV2 cells | 26.6 | [6] |
| Pyrrnoxin A derivative (Compound 3) | NO Production in BV2 cells | 60.5 | [6] |
| Drimane Lactone (Compound 1) | CXCL10 Promoter Activity | 12.4 | [11] |
| Drimane Lactone (Compound 2) | CXCL10 Promoter Activity | 55 | [11] |

Signaling Pathways Modulated by Drimane Sesquiterpenoids

Drimane sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the mechanisms underlying their anti-inflammatory and anticancer activities.





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